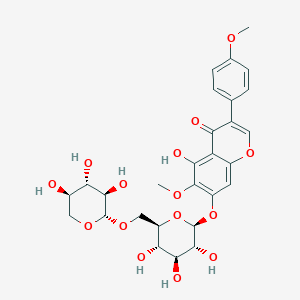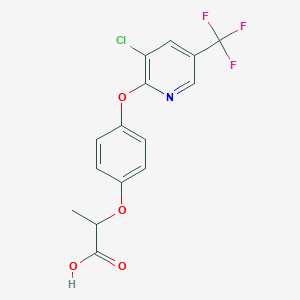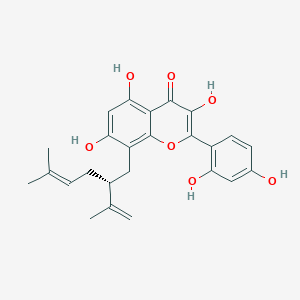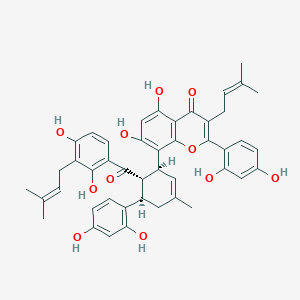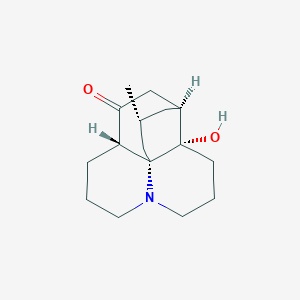
Lycodolina
Descripción general
Descripción
It is one of the minor alkaloids in this family and has been isolated from several species, including Lycopodium annotinum, Lycopodium selago, and Lycopodium clavatum . Lycodoline has a molecular formula of C16H25NO2 and is characterized by a tetracyclic structure with a ketonic carbonyl group and a hydroxyl group .
Aplicaciones Científicas De Investigación
Lycodoline has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Lycodoline, a type of Lycopodium alkaloid, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Lycodoline’s interaction with AChE plays a significant role in its biological activity .
Mode of Action
Lycodoline interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing both the level and duration of the neurotransmitter’s action. As a result, it enhances cholinergic nerve impulse transmission, which is particularly beneficial in conditions like Alzheimer’s disease and myasthenia gravis .
Biochemical Pathways
Lycodoline affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition leads to an increase in acetylcholine levels at the synapses, enhancing neurotransmission. The compound is biosynthesized from lysine, a crucial amino acid .
Result of Action
The primary molecular effect of Lycodoline’s action is the inhibition of AChE, leading to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can have various cellular effects, depending on the specific cells and synapses involved. For example, in neurons, this could lead to improved cognitive function, which is why Lycodoline and similar compounds are of interest in the treatment of neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
Lycodoline, like other Lycopodium alkaloids, is believed to be biosynthesized from lysine . It has been suggested that Lycodoline possesses potent acetylcholine esterase inhibitory activity , which could explain its traditional use in treating neurological conditions.
Cellular Effects
Given its potential acetylcholine esterase inhibitory activity , it may influence cell function by altering neurotransmitter levels and thereby affecting cell signaling pathways.
Molecular Mechanism
Its potential as an acetylcholine esterase inhibitor suggests that it may bind to and inhibit this enzyme, leading to increased levels of acetylcholine in the synaptic cleft .
Metabolic Pathways
Given its potential biosynthesis from lysine , it may interact with enzymes involved in the metabolism of this amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of lycodoline involves several key steps, including the formation of nitrogen heterocycles and the selective installation of functional groups. One notable synthetic approach involves the oxidative cleavage of a piperidine ring and site-selective borylation of a pyridine nucleus . Another method includes the use of Mannich condensation to construct the core structure, followed by stereoselective Michael addition .
Industrial Production Methods: Most of the available lycodoline is obtained through extraction from natural sources, particularly from various Lycopodium species .
Análisis De Reacciones Químicas
Types of Reactions: Lycodoline undergoes several types of chemical reactions, including:
Oxidation: Lycodoline can be oxidized to form various derivatives, including anhydrolycodoline.
Reduction: Reduction of the ketonic carbonyl group in lycodoline can yield dihydrolycodoline.
Substitution: Lycodoline can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the carbonyl group.
Substitution: Various alkyl halides can be used for substitution reactions at the nitrogen atom.
Major Products:
Anhydrolycodoline: Formed through dehydration of lycodoline.
Dihydrolycodoline: Formed through reduction of the carbonyl group.
Substituted Lycodoline Derivatives: Formed through substitution reactions at the nitrogen atom.
Comparación Con Compuestos Similares
Lycopodine: Another lycopodium alkaloid with a similar structure but different biological activities.
Huperzine A: Known for its potent acetylcholinesterase inhibitory activity and use in Alzheimer’s disease treatment.
Fawcettimine: Another lycopodium alkaloid with distinct structural features and biological activities.
Propiedades
IUPAC Name |
(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMXKPOCXQNWOQ-WALBABNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


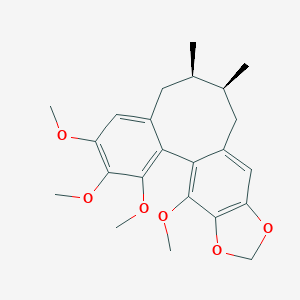
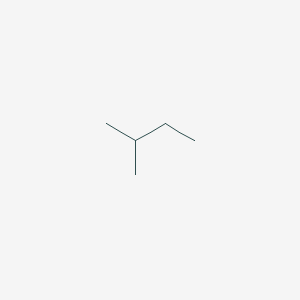
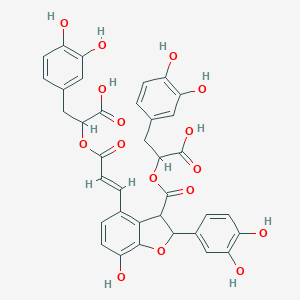
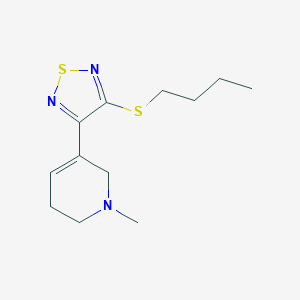
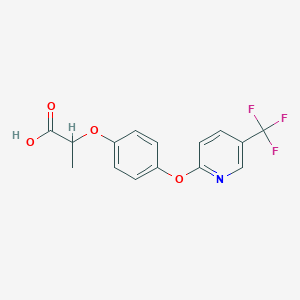
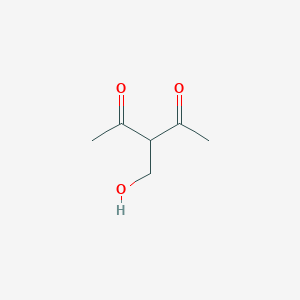
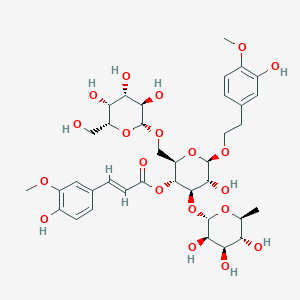
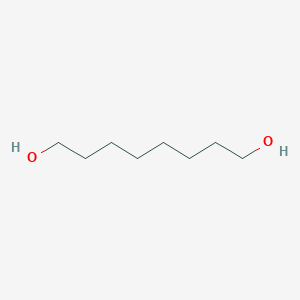
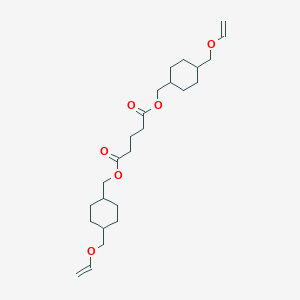
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
